2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one
CAS No.:
Cat. No.: VC16077319
Molecular Formula: C23H26O2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26O2 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2,6-ditert-butyl-4-chromen-2-ylidenecyclohexa-2,5-dien-1-one |
| Standard InChI | InChI=1S/C23H26O2/c1-22(2,3)17-13-16(14-18(21(17)24)23(4,5)6)20-12-11-15-9-7-8-10-19(15)25-20/h7-14H,1-6H3 |
| Standard InChI Key | JYHOJXQWJVKCCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=C2C=CC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C |
Introduction
Molecular Structure and Chemical Identity
The compound’s IUPAC name, 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one, reflects its intricate architecture. The core consists of a cyclohexa-2,5-dien-1-one ring substituted at positions 2 and 6 with tert-butyl groups () and at position 4 with a chromen-2-ylidene moiety. Chromene, a benzopyran derivative, contributes a planar, aromatic system conjugated to the cyclohexadienone’s ketone and diene functionalities.
Stereoelectronic Features
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Conjugation: The chromene’s π-electrons delocalize into the cyclohexadienone ring, stabilizing the structure via resonance.
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Steric hindrance: The tert-butyl groups impose significant steric bulk, influencing reactivity and molecular packing .
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Tautomerism: The chromen-2-ylidene group may exhibit keto-enol tautomerism, though this remains underexplored experimentally.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 334.4 g/mol | |
| IUPAC name | 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one | |
| SMILES | CC(C)(C)C1=CC(=C2C=CC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C | |
| InChIKey | JYHOJXQWJVKCCQ-UHFFFAOYSA-N |
| Intermediate | Role | Conditions |
|---|---|---|
| 2-Formylchromene | Electrophilic component | Acid catalysis |
| 2,6-Di-tert-butylcyclohexa-2,5-dien-1-one | Nucleophilic component | Thermal activation |
Pharmaceutical and Material Science Applications
Polymer Stabilization
In materials science, the compound could act as:
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